molecular formula C9H5BrF3N3 B1288576 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine CAS No. 929379-35-1

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine

Cat. No.: B1288576
CAS No.: 929379-35-1
M. Wt: 292.06 g/mol
InChI Key: JULKCZSSDBZSAG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and oxidases. For instance, it has been reported that quinazoline derivatives, including this compound, can inhibit the activity of aldehyde oxidase, an enzyme involved in the metabolism of various xenobiotics and endogenous compounds . The inhibition of aldehyde oxidase by this compound can lead to altered metabolic pathways and potential therapeutic effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse and significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that quinazoline derivatives, including this compound, can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific active sites on target enzymes and proteins. This binding can result in the inhibition or activation of the target biomolecules, depending on the nature of the interaction. For instance, the inhibition of aldehyde oxidase by this compound is mediated by the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its substrate .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . The long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, the compound has been shown to exert therapeutic effects by inhibiting specific enzymes and modulating cell signaling pathways . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. One of the key enzymes that this compound interacts with is aldehyde oxidase, which plays a role in the oxidation and metabolism of various substrates . The inhibition of aldehyde oxidase by this compound can lead to altered metabolic flux and changes in the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound can interact with intracellular binding proteins, which can influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound has been found to localize within specific cellular compartments, such as the cytoplasm and nucleus . The localization of this compound within the nucleus is particularly relevant for its effects on gene expression, as it can interact with nuclear proteins and transcription factors to modulate transcriptional activity.

Preparation Methods

The synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine typically involves several steps:

Chemical Reactions Analysis

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development.

    Industry: It is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can be compared with other similar compounds, such as:

These compounds share a similar quinazoline core structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in terms of its trifluoromethyl and bromo substituents.

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3/c10-4-1-2-6-5(3-4)7(14)16-8(15-6)9(11,12)13/h1-3H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULKCZSSDBZSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610191
Record name 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929379-35-1
Record name 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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